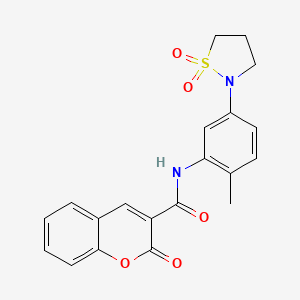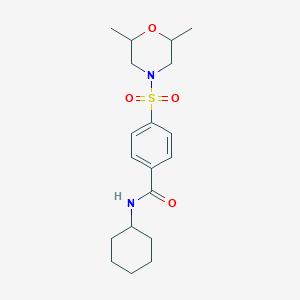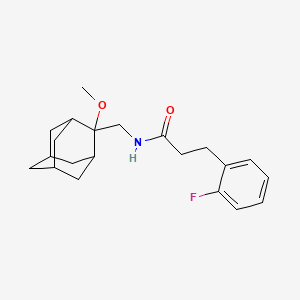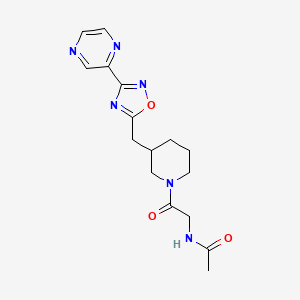![molecular formula C23H18Cl2N2O B2548628 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole CAS No. 400084-08-4](/img/structure/B2548628.png)
1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole" is not directly mentioned in the provided papers. However, the papers do discuss various pyrazole derivatives, which are compounds containing the pyrazole ring, a five-membered heterocyclic structure with two nitrogen atoms. These derivatives exhibit a range of properties and activities, including photochromism, inhibition of amine oxidases, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, where different starting materials are combined under specific conditions to form the pyrazole ring. For example, one paper describes the synthesis of a pyrazole derivative by condensation of dibenzoylmethane and thiosemicarbazide . Another paper details the synthesis of a pyrazole derivative through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents to the core structure.
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . The crystal structures can reveal important conformational details, such as dihedral angles between rings and the presence of intramolecular hydrogen bonds, which can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including photoisomerization and interactions with biological targets. For instance, one compound exhibits reversible enol-keto photoisomerization, which is a type of photochromic behavior . Another study found that pyrazole derivatives can act as reversible and non-competitive inhibitors of amine oxidases, which are enzymes involved in the metabolism of biogenic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the presence of halogen substituents can significantly affect the compound's antimicrobial activity . The electronic structure, as determined by DFT calculations, can provide insights into the reactivity and stability of the compounds . Additionally, some pyrazole derivatives have been evaluated for their antioxidant properties, which are important for their potential therapeutic applications .
科学的研究の応用
Synthesis and Pharmacological Potential
Research on 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole and related compounds has elucidated their significant role in various pharmacological and therapeutic domains. One pivotal area involves the synthesis of pyrazole derivatives, recognized for their diverse biological activities. Pyrazoles, including structures related to 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole, have been extensively studied for their pharmacophore properties, contributing to analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer activities among others (Dar & Shamsuzzaman, 2015). The compound's relevance extends to its utility in organic synthesis, where it serves as a synthone for generating heterocyclic systems with significant biological impact.
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds structurally related to 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole have been scrutinized for their behavior and fate in aquatic environments. Studies highlight their ubiquity in surface water and sediments, stemming from their usage in various consumer products and their continuous introduction into the environment (Haman et al., 2015). This research underscores the environmental persistence and potential ecological impacts of such compounds, emphasizing the need for monitoring and regulating their presence in environmental matrices.
Material Science and Device Applications
Moreover, the chemistry of compounds like 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is pertinent to material science and device applications. Investigations into derivatives of hexaazatriphenylene (HAT), for instance, illustrate their role as foundational scaffolds in organic materials, impacting the development of semiconductors, sensors, and energy storage solutions (Segura et al., 2015). This line of research offers insights into the compound's potential utility in crafting materials with novel electronic and optical properties, paving the way for advancements in electronic and photonic devices.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c1-16-22(18-8-4-2-5-9-18)26-27(23(16)19-10-6-3-7-11-19)28-15-17-12-13-20(24)21(25)14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXDMCHBVKCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)


![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)


![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)
![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)